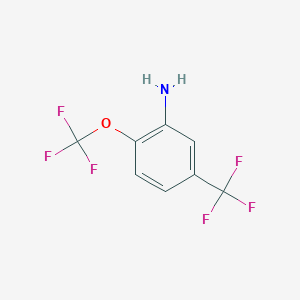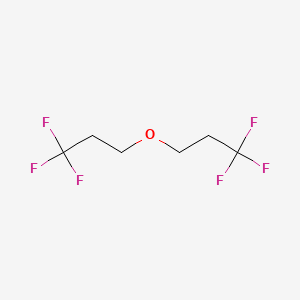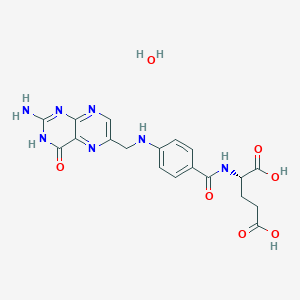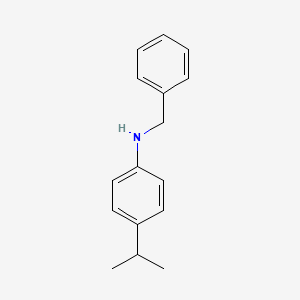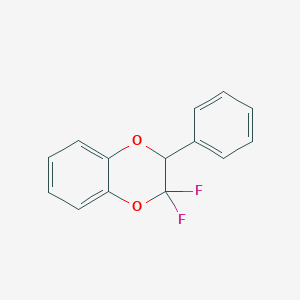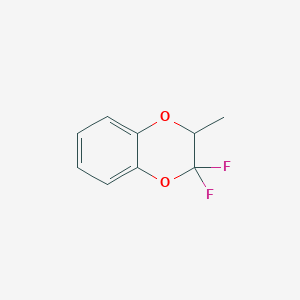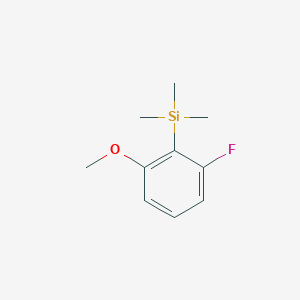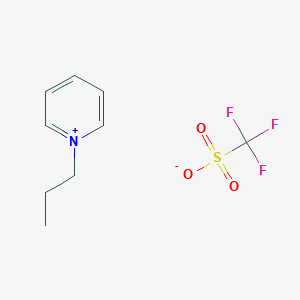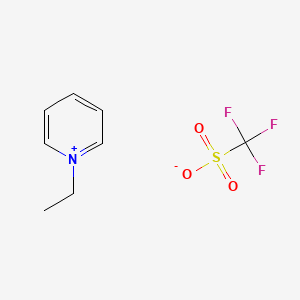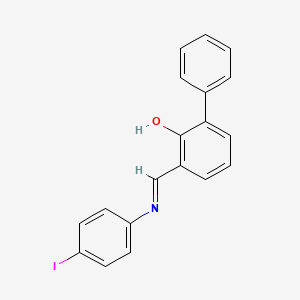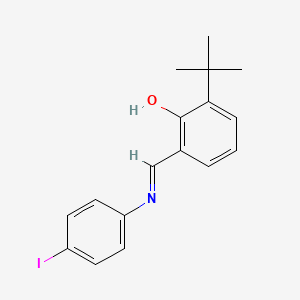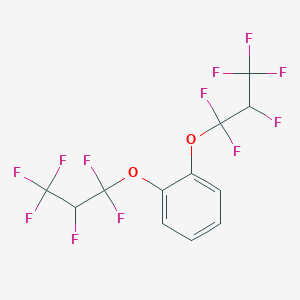
1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzene is a fluorinated organic compound with the molecular formula C12H6F12O2. This compound is characterized by the presence of two hexafluoropropoxy groups attached to a benzene ring. The high fluorine content imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzene can be synthesized through the reaction of 1,2-dihydroxybenzene with hexafluoropropylene oxide under basic conditions. The reaction typically involves the use of a strong base such as potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
化学反応の分析
Types of Reactions
1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The hexafluoropropoxy groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of hydroquinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives.
Oxidation: Quinones.
Reduction: Hydroquinones.
科学的研究の応用
1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and materials with unique properties.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic imaging agents.
Industry: Utilized in the production of high-performance coatings, lubricants, and surfactants.
作用機序
The mechanism of action of 1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzene involves its interaction with molecular targets through fluorine-mediated effects. The high electronegativity of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions with biological molecules. This leads to the stabilization of protein-ligand complexes and modulation of enzyme activity .
類似化合物との比較
Similar Compounds
- 1,3-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzene
- 1,4-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzene
- 1,2-Bis(2,2,3,3,3-pentafluoropropoxy)benzene
Uniqueness
1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high thermal stability, chemical resistance, and specific interaction with biological targets .
特性
IUPAC Name |
1,2-bis(1,1,2,3,3,3-hexafluoropropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F12O2/c13-7(9(15,16)17)11(21,22)25-5-3-1-2-4-6(5)26-12(23,24)8(14)10(18,19)20/h1-4,7-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAABHWDKTPEOCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(C(C(F)(F)F)F)(F)F)OC(C(C(F)(F)F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
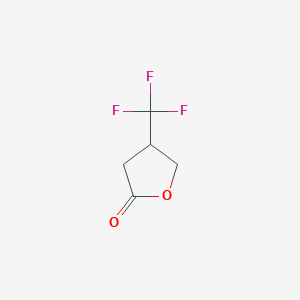
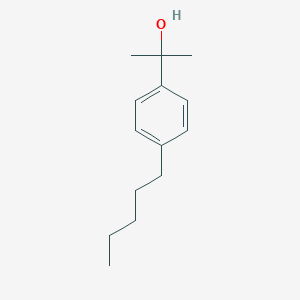
![3-[(Dichlorofluoromethylthio)(trifluoromethyl)amino]benzoyl fluoride](/img/structure/B6299738.png)
